molecular formula C8H18N2O B13247552 N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide

N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide

Cat. No.: B13247552
M. Wt: 158.24 g/mol
InChI Key: OVOXNGZIJFNIJV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide (CAS 1021037-77-3) is a specialized acetamide derivative with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . This compound features a dimethylamide group and a (2-methylpropyl)amino side chain, a structure that aligns with the dimethylamine (DMA) pharmacophore found in numerous FDA-approved drugs . Compounds containing this moiety are frequently investigated in medicinal chemistry for their potential to interact with various biological targets, showing promise in areas such as central nervous system (CNS) diseases, and as antimicrobial and anti-inflammatory agents . Structurally related acetamides are commonly utilized as building blocks in organic synthesis, intermediates in pharmaceutical development, and as polar solvents in the production of resins and polymers . Similar alkylamino-substituted acetamides have demonstrated significant biological activity in research settings, including potential effects on neurotransmitter systems and antimicrobial properties . From a safety perspective, solvents in this class, such as dimethylacetamide (DMAC), require careful handling as they have been associated with hepatotoxicity through dermal absorption and inhalation in industrial settings . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

N,N-dimethyl-2-(2-methylpropylamino)acetamide

InChI

InChI=1S/C8H18N2O/c1-7(2)5-9-6-8(11)10(3)4/h7,9H,5-6H2,1-4H3

InChI Key

OVOXNGZIJFNIJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves the amidation of an appropriately substituted acyl chloride or ester with a methylamine derivative, followed by N,N-dimethylation of the amino group.

Key Steps:

  • Preparation of the acyl intermediate:
    Synthesis begins with the formation of 2-chloroacetamide derivatives, which are then substituted with 2-methylpropylamine (isobutylamine) via nucleophilic substitution reactions.

  • N,N-Dimethylation:
    The amino group is methylated using methylating agents such as methyl iodide or dimethyl sulfate, often in the presence of a base like potassium carbonate or sodium hydride.

Reaction Conditions:

  • Solvent: Acetone, ethanol, or dichloromethane.
  • Temperature: 0–50°C for nucleophilic substitution; 50–80°C for methylation.
  • Yield: Typically ranges from 65% to 85%, depending on reaction optimization.

Amidation via Carbamate Intermediates

Method Overview:

This method leverages carbamate chemistry, where protected amino groups are introduced and subsequently deprotected to yield the target compound.

Detailed Protocol:

  • Protection of amino group:
    Glycine methyl ester or similar derivatives are protected with tert-butyl dicarbonate (Boc anhydride) under basic conditions to prevent undesired side reactions.

  • Formation of the amide linkage:
    The protected amino ester reacts with 2-methylpropylamine derivatives under controlled conditions, often with coupling agents like EDC or DCC.

  • Deprotection and methylation:
    The Boc group is removed with acid (e.g., HCl in ethanol), and the free amino group is methylated using methyl iodide or dimethyl sulfate.

Advantages:

  • High purity and selectivity.
  • Compatibility with large-scale synthesis.
  • Yields often exceed 80%.

Representative Data:

  • A patent describes a process where glycine methyl ester is protected, reacted with 2-methylpropylamine, and then methylated to produce the target compound with yields around 90%.

Reaction of N-(2-Phenyl)ethyl-2-chloroacetamide Derivatives

Method Overview:

This process involves the chlorinated intermediate reacting with 2-methylpropylamine or its derivatives, followed by methylation.

Key Points:

  • The chlorinated acetamide is prepared via chlorination of the corresponding acetic acid derivative.
  • Nucleophilic substitution with 2-methylpropylamine yields the aminoacetamide.
  • N,N-Dimethylation is achieved via methylating agents under mild conditions.

Reaction Conditions:

  • Solvent: Toluene or dichloromethane.
  • Temperature: 0–90°C.
  • Yields: Approximately 67% to 85%.

Data Summary Table

Method Key Reactants Main Steps Typical Yield Remarks
Direct Amidation 2-chloroacetamide + 2-methylpropylamine Nucleophilic substitution + methylation 65–85% Suitable for scale-up
Carbamate Route Glycine methyl ester + Boc protection + methylation Protection, coupling, deprotection >80% High purity, scalable
Chlorinated Intermediate Chlorinated acetamide + amine + methylation Substitution + methylation 67–85% Efficient, moderate conditions
Commercial Precursors Glycine derivatives Multi-step synthesis >90% High purity, cost-effective

Research Findings & Perspectives

  • Cost and Scalability:
    Methods utilizing protected amino acids and simple methylation agents (e.g., methyl iodide) are favored for large-scale production due to cost-effectiveness and operational simplicity.

  • Reaction Optimization:
    Controlling temperature, molar ratios, and reaction time enhances yields and purity. For instance, methylation at 40–45°C with excess methylating agent improves efficiency.

  • Product Stability:
    Proper purification and drying steps are crucial to prevent moisture absorption, which can compromise product stability, as noted in patent literature.

  • Environmental & Safety Considerations: Use of less toxic methylating agents and green solvents is being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials, as well as in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The exact mechanism depends on the context of its use and the specific biological or chemical system being studied.

Comparison with Similar Compounds

Antifungal and Antibacterial Activity

  • 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- , a structurally related compound, exhibits antifungal activity against Aspergillus flavus via disruption of cell membrane integrity .
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide demonstrates antibacterial properties due to hydrogen-bonded crystal packing, enhancing stability and bioavailability .

Coordination Chemistry

  • N-Substituted 2-arylacetamides (e.g., thiazolyl derivatives) serve as ligands in metal-organic frameworks (MOFs) due to their strong coordination with transition metals .

Critical Analysis of Structural Variations

  • Branching vs. Aromatic Substituents: this compound’s branched alkyl chain may enhance lipophilicity compared to aromatic analogs like Alachlor, favoring membrane permeability in bioactive compounds . Aromatic substituents (e.g., dichlorophenyl in ) improve binding affinity to biological targets via π-π interactions.
  • Amide Functionalization :

    • Acetylation (e.g., N-Acetyl-N-(2-methylpropyl)acetamide ) increases metabolic stability but may reduce solubility .

Biological Activity

N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide, also known as 2-[(2-methylpropyl)amino]acetamide, is an organic compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C8H18N2O\text{C}_8\text{H}_{18}\text{N}_2\text{O}

It features a dimethylamino group and a 2-methylpropyl substituent, which contribute to its unique chemical behavior and biological interactions. The presence of these functional groups allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interactions with enzymes and receptors. Key findings include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor or modulator in specific biochemical pathways. Studies suggest that it may interact with enzymes involved in metabolic processes, although detailed mechanisms require further investigation .
  • Pharmacological Effects : Preliminary studies indicate that this compound could possess antimicrobial, antihistaminic, and analgesic properties, similar to other dimethylamine derivatives . Its ability to modulate biological targets enhances its potential as a therapeutic agent.

Case Studies and Research Findings

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure ComparisonUnique Features
N,N-DimethylacetamideLacks the 2-methylpropyl groupCommonly used as a solvent
N,N-Dimethyl-2-aminoacetamideDifferent substituents on nitrogenOften used in biological studies
N-(2-Methylpropyl)acetamideSimilar amino group but different substituentsPotentially different pharmacological properties

This table illustrates how the unique combination of functional groups in this compound differentiates it from other compounds, enhancing its potential applications in both research and industry.

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